molecular formula C22H23NS B1205402 3-(6H-Dibenzo[b,e]thiepin-11-ylidene)tropane

3-(6H-Dibenzo[b,e]thiepin-11-ylidene)tropane

Cat. No. B1205402
M. Wt: 333.5 g/mol
InChI Key: JOQKFRLFXDPXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tropatepine is a dibenzothiepine.

Scientific Research Applications

Chemical Synthesis and Characterization

Research into the compound 3-(6H-Dibenzo[b,e]thiepin-11-ylidene)tropane has largely focused on its synthesis and chemical characterization. For instance, the stereoselective synthesis of related compounds such as (E)-11-(2-Chloroethylidene)-6, 11-dihydrodibenzo[b, e]thiepin has been detailed, highlighting the mechanisms involved in these processes (Ohishi et al., 1990). Similarly, the synthesis and characterization of new dibenzo[b,e]thiepine derivatives have been explored, showing the steps involved in creating these compounds and their structural analysis (Ilie et al., 2009).

Antiviral Research

Dibenzothiepin derivatives, closely related to 3-(6H-Dibenzo[b,e]thiepin-11-ylidene)tropane, have been studied for their potential antiviral properties, specifically against the dengue virus. This research has involved the testing of various derivatives for their ability to inhibit virus replication in cell cultures, providing insights into the potential therapeutic applications of these compounds (Mihai et al., 2019).

Spectroscopy and Analysis

Studies have also been conducted on the spectroscopic analysis of dibenzo[b,e]thiepin derivatives. These analyses provide detailed information on the chemical structure and properties of these compounds, which is crucial for understanding their potential applications in various fields (Wyatt et al., 1986).

Synthesis for Medicinal Chemistry

The compound has been studied in the context of medicinal chemistry, particularly in the synthesis of compounds with potential anti-inflammatory activity. This research shows how modifications in the chemical structure of dibenzo[b,e]thiepin derivatives can influence their biological activity, which is key for drug development (Ackrell et al., 1978).

Pharmaceutical Applications

The compound has also been investigated for its potential use in pharmaceuticals. This includes research on the synthesis of various derivatives and their potential as antidepressants, highlighting the diverse applications of this compound in the medical field (Šindelář et al., 1990).

Antimicrobial Activity

Some studies have explored the antimicrobial properties of dibenzo[b,e]thiepin derivatives. This research is crucial in identifying new compounds that can be used to combat microbial infections, particularly those resistant to conventional antibiotics (Chifiriuc et al., 2010).

properties

IUPAC Name

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NS/c1-23-17-10-11-18(23)13-16(12-17)22-19-7-3-2-6-15(19)14-24-21-9-5-4-8-20(21)22/h2-9,17-18H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQKFRLFXDPXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865380
Record name Tropatepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane

CAS RN

27574-24-9
Record name Tropatepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27574-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tropatepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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